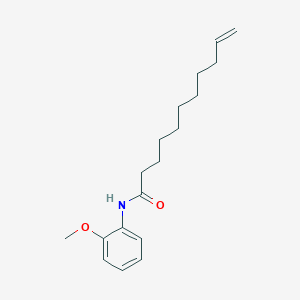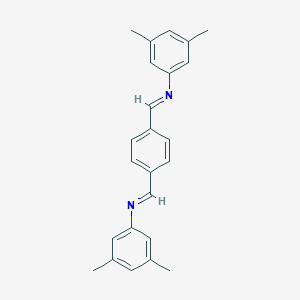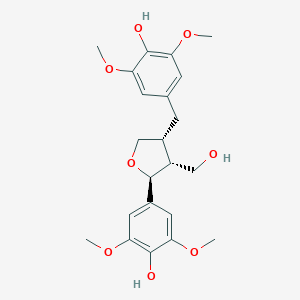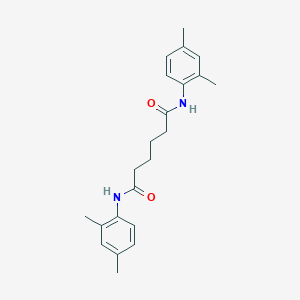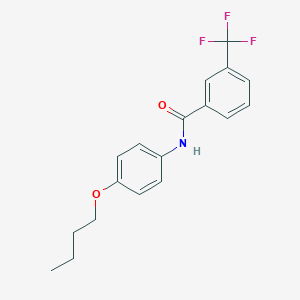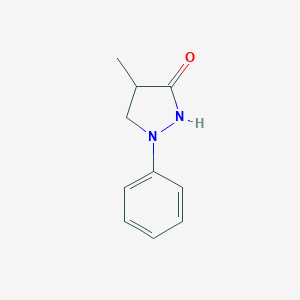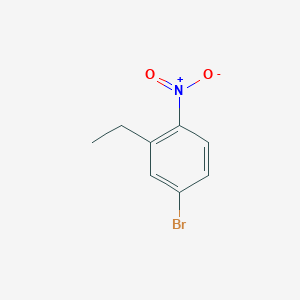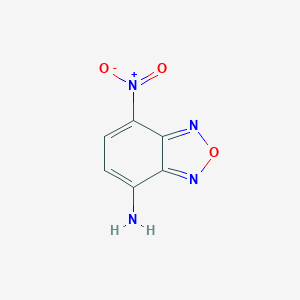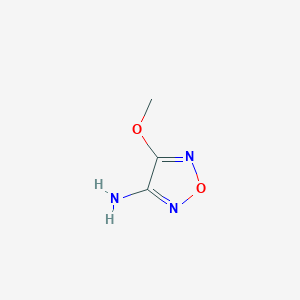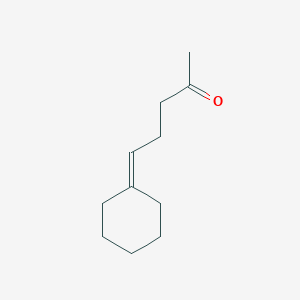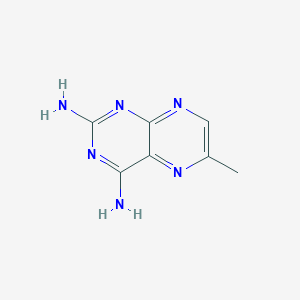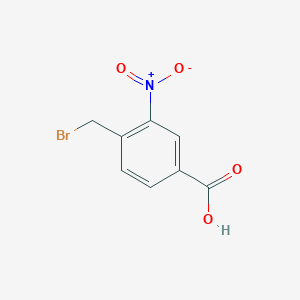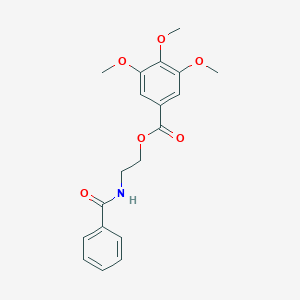
2-Benzamidoethyl 3,4,5-trimethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamidoethyl 3,4,5-trimethoxybenzoate, also known as BTE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTE belongs to the class of benzoates and is synthesized through a multistep process involving several chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer growth, inflammation, and neurodegeneration. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of enzymes such as histone deacetylases and protein kinases, which play critical roles in these cellular pathways.
Effets Biochimiques Et Physiologiques
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, reduction of inflammation, protection of neurons from oxidative stress, and improvement of cognitive function. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and potential therapeutic applications. However, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate also has limitations, including its low solubility in water and limited bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 2-Benzamidoethyl 3,4,5-trimethoxybenzoate research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the optimization of its bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate and its potential side effects.
Conclusion:
In conclusion, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, and its mechanism of action is believed to involve the inhibition of various cellular pathways. 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has several biochemical and physiological effects, and although it has limitations, it has potential for future research and development.
Méthodes De Synthèse
The synthesis of 2-Benzamidoethyl 3,4,5-trimethoxybenzoate involves several chemical reactions, including the condensation of 3,4,5-trimethoxybenzoyl chloride with benzylamine to form 2-benzamidoethyl 3,4,5-trimethoxybenzoate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is purified through crystallization or column chromatography.
Applications De Recherche Scientifique
2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation research has demonstrated that 2-Benzamidoethyl 3,4,5-trimethoxybenzoate can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disease research, 2-Benzamidoethyl 3,4,5-trimethoxybenzoate has been shown to protect neurons from oxidative stress and improve cognitive function.
Propriétés
Numéro CAS |
4655-30-5 |
|---|---|
Nom du produit |
2-Benzamidoethyl 3,4,5-trimethoxybenzoate |
Formule moléculaire |
C19H21NO6 |
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
2-benzamidoethyl 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H21NO6/c1-23-15-11-14(12-16(24-2)17(15)25-3)19(22)26-10-9-20-18(21)13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3,(H,20,21) |
Clé InChI |
UHWFNTAGZXSIPU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)OCCNC(=O)C2=CC=CC=C2 |
Solubilité |
53.9 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



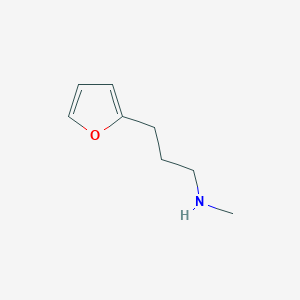
![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)
